Diacetolol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLYGXRMVLYFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28197-69-5 (Parent) | |
| Record name | Diacetolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30995036 | |
| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73899-76-0, 69796-04-9 | |
| Record name | Diacetolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73899-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETOLOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN9199S55X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Approaches and Chemical Characterization
Stereoselective Synthesis Pathways and Racemic Considerations
The synthesis of diacetolol (B1670378), chemically known as N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide, can be approached through both racemic and stereoselective pathways. The molecule contains a chiral center in the propanolamine (B44665) side chain, leading to the existence of (R)- and (S)-enantiomers.
A common method for preparing racemic diacetolol involves the reaction of N-[3-acetyl-4-hydroxyphenyl]acetamide with epichlorohydrin (B41342), followed by the opening of the resulting epoxide ring with isopropylamine. The starting phenol (B47542), N-[3-acetyl-4-hydroxyphenyl]acetamide, can be obtained through the Friedel-Crafts acetylation of p-acetamidophenol. fda.gov
Stereospecific synthesis is often preferred to resolution as it avoids the loss of 50% of the product. deepdyve.com The asymmetric synthesis of closely related β-blockers, such as acebutolol (B1665407), provides a blueprint for the stereoselective synthesis of diacetolol enantiomers. One such approach involves using a chiral starting material to introduce the desired stereochemistry. For instance, the S-enantiomer of acebutolol, which is metabolized to S-diacetolol, can be synthesized starting from 5-butyrylamido-2-hydroxyacetophenone and reacting it with (R)-epichlorohydrin in the presence of a phase transfer catalyst. This reaction proceeds with an inversion of configuration at the chiral center of the epichlorohydrin. fda.gov A similar strategy could be employed for diacetolol by starting with the appropriate acetamido-substituted phenylethanone derivative.
Another patented method for the stereoselective synthesis of aryloxypropanolamine compounds, including diacetolol, utilizes D-mannitol as a chiral starting material. nih.gov This natural product is chemically modified through a series of steps to yield a chiral glycidol (B123203) derivative, which can then be reacted with the appropriate phenol and amine to produce the desired enantiomerically pure product. nih.gov
The separation of diacetolol enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). deepdyve.com Chiral stationary phases (CSPs) are capable of distinguishing between the enantiomers, allowing for their individual quantification. csfarmacie.czrsc.org This is crucial for studying the pharmacokinetic and pharmacodynamic properties of each enantiomer.
| Aspect | Description | References |
| Racemic Synthesis | Reaction of N-[3-acetyl-4-hydroxyphenyl]acetamide with epichlorohydrin, followed by reaction with isopropylamine. | fda.gov |
| Stereoselective Synthesis | - Use of chiral epichlorohydrin with the appropriate phenol derivative. - Synthesis from chiral precursors like D-mannitol. | fda.govnih.gov |
| Racemic Consideration | Diacetolol possesses a chiral center, leading to (R)- and (S)-enantiomers. Racemic diacetolol is also known as Acebutolol EP Impurity B. | csfarmacie.czresearchgate.net |
| Enantiomer Separation | Achieved through chiral HPLC using chiral stationary phases. | deepdyve.comcsfarmacie.czrsc.org |
Impurity Profiling and Degradation Product Analysis Methodologies
The purity of a pharmaceutical compound is critical. Impurity profiling and the analysis of degradation products are essential components of chemical characterization. Diacetolol is recognized as a significant impurity in acebutolol preparations, specifically designated as "Acebutolol EP Impurity B". csfarmacie.czresearchgate.net
Forced degradation studies are a key methodology to identify potential degradation products that may form under various stress conditions. nih.gov These studies typically involve exposing the drug substance to heat, light, humidity, and acidic, basic, and oxidative environments, as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.govresearchgate.net
While specific forced degradation studies on diacetolol hydrochloride are not extensively published, valuable insights can be drawn from the comprehensive degradation studies performed on its parent drug, acebutolol. nih.govresearchgate.net Acebutolol has been found to be labile under hydrolytic (acidic and basic) and photolytic stress conditions. nih.govresearchgate.net The degradation products are typically separated and identified using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net
A study on acebutolol identified several degradation products under various stress conditions. Given the structural similarity, it is plausible that diacetolol would undergo analogous degradation pathways. For instance, hydrolysis of the acetamide (B32628) group would lead to an amino-substituted derivative.
The analytical methodologies for impurity and degradation product analysis are crucial for ensuring the quality and stability of the drug substance.
Analytical Techniques for Impurity and Degradation Product Analysis:
| Technique | Application in Diacetolol Analysis | References |
| High-Performance Liquid Chromatography (HPLC) | A primary tool for separating diacetolol from its impurities and degradation products. Stability-indicating HPLC methods can resolve the parent drug from all potential degradants. Chiral HPLC is used for enantiomeric separation. | nih.govcsfarmacie.czrsc.orgresearchgate.netresearchgate.netresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for the identification and structural elucidation of impurities and degradation products by providing mass-to-charge ratio and fragmentation patterns. | nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure of synthesized impurities and degradation products. | researchgate.net |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule and can be used to identify impurities. | researchgate.net |
Potential Degradation Products of Diacetolol (based on Acebutolol degradation):
Based on the degradation of acebutolol, potential degradation products for diacetolol could arise from:
Hydrolysis: The amide linkage is susceptible to hydrolysis under acidic or basic conditions, which would result in the formation of an amine.
Oxidation: The secondary alcohol in the propanolamine chain could be oxidized to a ketone.
Photodegradation: Exposure to light could lead to various complex degradation pathways.
A comprehensive impurity profile for this compound would include process-related impurities from its synthesis and degradation products formed during storage. The development of validated, stability-indicating analytical methods is therefore essential for the quality control of this compound.
Mechanistic Pharmacology and Preclinical Investigations
Beta-Adrenoceptor Antagonism: Selectivity and Potency
Beta-1 Adrenoceptor Preferential Effects in Animal Models
In both in vitro and in vivo animal studies, diacetolol (B1670378) has demonstrated a preferential blocking effect on beta-1 adrenoceptors, which are predominantly located in cardiac muscle, as opposed to beta-2 adrenoceptors found in bronchial and vascular musculature. hres.ca In anesthetized cats and dogs, diacetolol was more potent in antagonizing tachycardia induced by isoproterenol (B85558) (a beta-1 effect) than in counteracting isoproterenol-induced vasodilation (a beta-2 effect). nih.govfda.reportdrugs.com Similarly, in guinea pigs and cats, its potency was greater against this induced tachycardia than against isoproterenol-induced bronchodilation (a beta-2 effect). nih.govfda.reportdrugs.com
Studies in cats have indicated that diacetolol is more cardioselective than its parent compound, acebutolol (B1665407). nih.govhres.canih.gov However, this beta-1 selectivity is not absolute and tends to diminish at higher doses. hres.cafda.report
Comparative Receptor Binding Affinity Studies
In vitro studies have shown that the beta-adrenoceptor blocking potency of diacetolol is less than that of acebutolol. nih.gov Despite this, its cardioselectivity, as determined by the relative effects on atrial (beta-1) versus tracheal (beta-2) tissue, was found to be greater than that of acebutolol. nih.gov In anesthetized cats, both diacetolol and acebutolol showed closely similar beta-adrenoceptor blocking potency and cardioselectivity. nih.gov Diacetolol has a low affinity for binding to plasma proteins, with approximately 26% being bound. hres.canih.govrxmed.comhres.ca
Intrinsic Sympathomimetic Activity (ISA)
Diacetolol hydrochloride possesses weak intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. nih.govhres.capharmacompass.com This property was demonstrated in catecholamine-depleted rats, where intravenous administration of the compound induced tachycardia. hres.cafda.reportdrugs.comfda.gov The presence of ISA means that while diacetolol blocks beta-receptors, it can also partially stimulate them. patsnap.com This partial agonism may contribute to a smaller decrease in resting heart rate compared to beta-blockers without ISA. hres.ca
Absence of Membrane Stabilizing Activity (MSA)
Preclinical investigations have consistently shown that this compound does not have significant membrane-stabilizing activity (MSA). nih.govpharmacompass.comchemsrc.com A membrane-stabilizing effect has been detected in animal models, but only at high concentrations of the parent compound, acebutolol, and is not considered to be a clinically relevant effect of diacetolol at therapeutic levels. drugs.comfda.govwikipedia.org
In Vitro and In Vivo Pharmacodynamic Assessments in Experimental Systems
Effects on Cardiac Electrophysiology in Animal Models
Diacetolol exhibits anti-arrhythmic properties. nih.gov In anesthetized cats, it was shown to be similar to acebutolol in preventing arrhythmias induced by adrenaline/methylchloroform. nih.gov However, it did not restore sinus rhythm in anesthetized dogs with ouabain-induced arrhythmias. nih.gov The electrophysiological effects of diacetolol are a key area of ongoing research, with various animal and cellular models being used to further elucidate its mechanisms of action on cardiac conduction and rhythm. pharmahungary.comfrontiersin.orgnih.govtmc.edu
Hemodynamic Modulations in Preclinical Animal Models (e.g., heart rate, renin release)
Preclinical studies in various animal models have demonstrated that this compound, the major and pharmacologically active metabolite of acebutolol, exerts significant hemodynamic effects characteristic of a cardioselective beta-adrenoceptor antagonist with mild intrinsic sympathomimetic activity (ISA). nih.govhres.ca
In anesthetized cats, diacetolol demonstrated beta-adrenoceptor blocking potency that was closely similar to its parent compound, acebutolol. nih.gov The primary hemodynamic consequence of this beta-blockade is a reduction in heart rate. hres.ca This effect is particularly evident under conditions of elevated catecholamine levels, such as stress or exercise. hres.cahpra.ie The intrinsic sympathomimetic activity of diacetolol, however, means that it causes a less pronounced decrease in resting heart rate compared to beta-blockers lacking ISA. hres.ca This property was observed in catecholamine-depleted rats, where intravenous administration of acebutolol (of which diacetolol shares a similar profile) induced tachycardia, demonstrating partial agonist activity. nih.govhres.ca
While direct studies on diacetolol's effect on renin release are not extensively detailed, the mechanism is strongly inferred from its parent compound. One of the proposed antihypertensive mechanisms for acebutolol involves the inhibition of renin release from the kidneys. hres.cahres.ca Given that diacetolol is an equipotent metabolite with a similar pharmacological profile, it is expected to contribute to the suppression of the renin-angiotensin system. hres.cawikipedia.orgnewdrugapprovals.org Studies in hypertensive patients treated with acebutolol have shown a correlation between the reduction in blood pressure and changes in plasma renin activity. researchgate.net
The table below summarizes the key hemodynamic effects of this compound observed in preclinical models, either directly or inferred from its parent compound, acebutolol.
| Parameter | Animal Model | Observed Effect | Citation |
| Heart Rate | Anesthetized Cats | Potent antagonism of isoproterenol-induced tachycardia, similar to acebutolol. | nih.govnih.gov |
| Heart Rate | Catecholamine-depleted Rats | Demonstrates intrinsic sympathomimetic activity (ISA), leading to a less pronounced reduction in resting heart rate compared to non-ISA beta-blockers. | nih.govhres.ca |
| Cardiac Output | General Animal Models | Reduction in cardiac output at rest and during exercise, a primary effect of beta-1 blockade. | nih.gov |
| Renin Release | Inferred from Acebutolol Studies | Inhibition of renin release from the kidneys is a proposed mechanism of action. | hres.cahres.ca |
Anti-arrhythmic Efficacy in Preclinical Models
This compound possesses significant anti-arrhythmic properties, which have been evaluated in several preclinical arrhythmia models. hres.cahpra.ie Its efficacy is primarily attributed to its beta-blocking activity, though its lack of membrane-stabilizing activity distinguishes it from its parent compound, acebutolol. nih.govnih.gov
In a model of adrenaline/methylchloroform-induced arrhythmia in anesthetized cats, diacetolol was found to be similar to acebutolol in its ability to prevent the onset of arrhythmias. nih.govresearchgate.net This model simulates arrhythmias triggered by sympathetic overstimulation, and the protective effect of diacetolol underscores the importance of its beta-blocking action in managing such conditions.
However, in a different model using ouabain-induced arrhythmias in anesthetized dogs, diacetolol did not restore sinus rhythm. nih.govresearchgate.net This suggests that its anti-arrhythmic effects may be more pronounced in arrhythmias of adrenergic origin rather than those caused by digitalis toxicity, where membrane-stabilizing effects might play a more significant role.
Further evidence for its anti-arrhythmic potential comes from studies on acebutolol in a canine model of coronary ligation, where the parent drug effectively reduced ventricular arrhythmias. hres.ca As diacetolol is an equipotent metabolite, it is considered a major contributor to this observed anti-arrhythmic effect. hpra.iewikipedia.org
The table below details the findings from various preclinical models used to assess the anti-arrhythmic efficacy of diacetolol.
| Arrhythmia Model | Animal Species | Efficacy of this compound | Citation |
| Adrenaline/Methylchloroform-Induced Arrhythmia | Cat | Effective in preventing arrhythmia; efficacy was similar to acebutolol. | nih.govresearchgate.net |
| Ouabain-Induced Arrhythmia | Dog | Did not restore sinus rhythm. | nih.govresearchgate.net |
| Coronary Ligation-Induced Ventricular Arrhythmia | Dog | Inferred to be effective based on the positive results of the parent compound, acebutolol. | hres.ca |
Comparative Pharmacological Profiles with Parent Compound and Other Beta-Blockers
The pharmacological profile of this compound is best understood in comparison to its parent compound, acebutolol, and other beta-adrenergic blocking agents. Diacetolol is considered an equiactive metabolite of acebutolol, sharing many of its key properties but with at least one notable difference. hpra.iewikipedia.orgnewdrugapprovals.org
Comparison with Acebutolol:
Beta-Blocking Potency: In vitro studies found the beta-blocking potency of diacetolol to be less than that of acebutolol. nih.gov However, in vivo studies in anesthetized cats revealed that both compounds had closely similar beta-adrenoceptor blocking potency. nih.govresearchgate.net
Cardioselectivity: Diacetolol exhibits greater cardioselectivity (preference for β1 receptors in atrial tissue over β2 receptors in tracheal tissue) than acebutolol in vitro. nih.govresearchgate.net This enhanced selectivity was also observed in vivo in cats. hres.ca
Intrinsic Sympathomimetic Activity (ISA): Both diacetolol and acebutolol possess weak partial agonist activity. nih.govnih.gov This property ensures a degree of beta-receptor stimulation at rest, which may reduce the likelihood of excessive bradycardia. hpra.iecapes.gov.br
Membrane-Stabilizing Activity (MSA): This is the key point of divergence. While acebutolol possesses membrane-stabilizing activity, diacetolol has no significant MSA. nih.govnih.gov This property, also known as a quinidine-like effect, is therefore unique to the parent compound.
Comparison with Other Beta-Blockers: A study on human isolated bronchi provided a direct comparison of the beta-adrenoceptor blocking effects of several beta-blockers at therapeutic plasma concentrations. nih.gov The study measured the factor by which the dose of the bronchodilator isoprenaline needed to be increased to achieve the same effect in the presence of the beta-blocker. A higher factor indicates a more potent bronchial blockade (a less desirable effect for a cardioselective agent).
Propranolol (B1214883) (non-selective): Required a 32.6-fold increase in isoprenaline dose. nih.gov
Diacetolol: Required a 5.51-fold increase. nih.gov
Acebutolol: Required a 4.63-fold increase. nih.gov
Atenolol (B1665814) (cardioselective): Required a 2.82-fold increase. nih.gov
Bisoprolol (B1195378) (highly cardioselective): Required a 1.95-fold increase. nih.gov
These findings position diacetolol and acebutolol as having intermediate bronchial blocking effects, more selective than propranolol but less so than atenolol and bisoprolol in this specific in vitro human tissue model. nih.gov
The following table provides a comparative summary of the key pharmacological properties.
| Compound | Beta-Blocking Potency | Cardioselectivity (β1 vs β2) | Intrinsic Sympathomimetic Activity (ISA) | Membrane-Stabilizing Activity (MSA) | Citation |
| Diacetolol | Equipotent to acebutolol in vivo | Greater than acebutolol | Present (weak) | Absent | nih.govhres.caresearchgate.netnih.gov |
| Acebutolol | Standard reference | Standard reference | Present (weak) | Present | nih.govhres.canih.gov |
| Propranolol | High | Non-selective | Absent | Present | nih.govfrontiersin.org |
| Atenolol | Lower than propranolol | Cardioselective | Absent | Absent | nih.gov |
| Bisoprolol | High | Highly cardioselective | Absent | Absent | nih.gov |
Biotransformation and Disposition Research
Hepatic Metabolism and N-Acetylation Pathways of Formation
The formation of diacetolol (B1670378) occurs predominantly in the liver following the administration of acebutolol (B1665407). nih.govnih.gov The process begins with the extensive first-pass metabolism of acebutolol. hres.ca The initial step involves the hydrolysis of acebutolol's butyramide (B146194) group, a reaction catalyzed by carboxylesterase 2 (CES2), to produce an intermediate metabolite, acetolol. researchgate.netjensenlab.orguni.lu
Subsequently, acetolol undergoes N-acetylation to form diacetolol. researchgate.netjensenlab.orguni.lu This critical acetylation step is mediated by the enzyme N-acetyltransferase 2 (NAT2). researchgate.netjensenlab.orguni.lu Research using human liver microsomes has confirmed that diacetolol is produced through this sequential pathway of hydrolysis by CES2 followed by acetylation by NAT2. researchgate.netjensenlab.orguni.lu While the formation of diacetolol is a major metabolic route, acetolol can also be hydroxylated by CYP2C19 to form N-hydroxylacetolol. annualreviews.org
Interspecies Metabolic Differences and Enzyme Deficiencies (e.g., Arylamine Acetyltransferase)
Significant interspecies differences have been observed in the metabolism of acebutolol and the formation of diacetolol. For instance, while in humans the peak plasma concentration and area under the curve (AUC) for diacetolol are higher than for acebutolol, the reverse is true in mice. researchgate.net This discrepancy is attributed to species-specific differences in the substrate specificity of N-acetyltransferase (NAT) enzymes. researchgate.net
The primary enzyme responsible for the N-acetylation of acetolol to diacetolol in humans is N-acetyltransferase 2 (NAT2). researchgate.netjensenlab.org NAT2 is known for its genetic polymorphism, which leads to different acetylation rates among individuals, often categorized as "slow" or "rapid" acetylators. nih.gov However, the extent of acebutolol's metabolism to diacetolol appears to be independent of the patient's genetic acetylator phenotype. nih.gov In contrast to humans, dogs are incapable of acetylating N-arylamines, meaning diacetolol would not be formed in this species. longdom.org Furthermore, male rats tend to have a higher rate of microsomal metabolism than females, which can lead to sex-related differences in metabolite levels, a phenomenon not as commonly observed in other species like dogs. wdh.ac.id
Enzyme deficiencies, particularly in arylamine N-acetyltransferase (NAT), can significantly impact drug metabolism. While human NAT2 is primarily responsible for diacetolol formation, deficiencies or variations in this enzyme can alter metabolic profiles. researchgate.netresearchgate.net In cases of severe liver dysfunction, the typical bimodal distribution of NAT2 activity (rapid vs. slow acetylators) may not be reliable. nih.gov
Excretion Pathways: Renal and Non-Renal Mechanisms
The elimination of diacetolol from the body occurs through both renal and non-renal pathways. nih.gov Renal excretion is the principal route for the elimination of diacetolol. nih.govhep-druginteractions.org Studies have shown a significant correlation between creatinine (B1669602) clearance, a marker of renal function, and the elimination of diacetolol. nih.gov This indicates that the kidneys play a major role in clearing this metabolite from the bloodstream. nih.govmsdmanuals.com
In addition to renal clearance, non-renal mechanisms account for a substantial portion of elimination. nih.gov Biliary excretion is a key non-renal pathway, where the compound is secreted into the bile and then eliminated through the gastrointestinal tract. nih.govmsdmanuals.com Direct passage through the intestinal wall is another non-renal route of elimination. nih.gov It is estimated that approximately 30% to 40% of elimination occurs via renal excretion, while 50% to 60% is through non-renal mechanisms. nih.gov
Plasma Protein Binding Dynamics
The binding of diacetolol to plasma proteins is a key factor influencing its distribution and availability to exert its pharmacological effects. Research has consistently shown that diacetolol exhibits very low binding to human plasma proteins. nih.govnih.gov
An equilibrium dialysis technique demonstrated that the extent of binding for diacetolol was between 6% and 9%. nih.govnih.gov This low level of plasma protein binding is consistent with its hydrophilic nature, as indicated by its low partition coefficient (P = 0.08) in an n-octanol/phosphate (B84403) buffer system. nih.govnih.gov Drugs that are less bound to plasma proteins have a larger unbound fraction, which is the portion that can readily diffuse through cell membranes to reach its site of action and be available for metabolism and excretion. wikipedia.org The low plasma protein binding of diacetolol suggests that a high fraction of the drug in circulation is free and pharmacologically active. nih.govnih.govwikipedia.org
Table 1: Plasma Protein Binding and Partition Coefficient of Diacetolol
| Compound | Plasma Protein Binding (%) | Partition Coefficient (n-octanol/buffer) |
|---|---|---|
| Diacetolol | 6-9 | 0.08 |
Pharmacokinetic Modeling in Preclinical Species, including Hepatic Impairment Models
Pharmacokinetic modeling in preclinical species is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of diacetolol and for predicting its behavior in humans. acs.orgtandfonline.com Studies in rabbits with carbon tetrachloride-induced hepatic failure have provided valuable insights into how liver impairment affects the pharmacokinetics of diacetolol. researchgate.net
In these models, severe hepatic failure was shown to significantly decrease the ratio of diacetolol to its parent compound in plasma. researchgate.net This indicates a reduced metabolic conversion of the parent drug to diacetolol in the presence of liver damage. researchgate.net However, another study in patients with liver disease found no significant differences in the pharmacokinetic parameters of diacetolol after a single oral dose. nih.gov This highlights potential discrepancies between preclinical models and human responses, which could be due to the nature and severity of the liver condition. researchgate.netnih.gov
Physiologically based pharmacokinetic (PBPK) models are increasingly used to simulate drug disposition in various physiological and pathological states, including hepatic impairment. acs.orgeuropa.eu These models integrate preclinical data to predict human pharmacokinetics and can help in understanding the impact of liver disease on the metabolic pathways of drugs like diacetolol. acs.orgeuropa.eu
Table 2: Effect of Moderate and Severe Hepatic Failure on Diacetolol Pharmacokinetics in Rabbits
| Parameter | Effect in Moderate Hepatic Failure | Effect in Severe Hepatic Failure |
|---|---|---|
| Metabolite Percentage Rate (Diacetolol/Total Acebutolol) | Significantly Decreased | Significantly Decreased |
Data from a study in rabbits with carbon tetrachloride-induced hepatic failure. researchgate.net
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Quantification and Stereoselective Analysis
Chromatography is a cornerstone for the analysis of Diacetolol (B1670378), providing the high resolving power needed to separate it from its parent compound, other metabolites, and matrix components. It is particularly vital for stereoselective analysis, as Diacetolol possesses a chiral center, resulting in two enantiomers, (S)- and (R)-Diacetolol, which may exhibit different pharmacological activities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of Diacetolol. Various HPLC methods have been developed, often for the simultaneous quantification of acebutolol (B1665407) and Diacetolol in biological fluids like plasma and urine. nih.gov
A key application of HPLC in Diacetolol research is stereoselective, or chiral, analysis. Specific methods have been established to separate and quantify the individual (S)-(-) and (R)-(+) enantiomers. nih.gov One such method employs a teicoplanin-based chiral stationary phase (CSP) column. idosi.org This approach achieves baseline resolution of the enantiomers, which is critical for studying the stereoselective disposition of the drug. nih.govidosi.org Fluorescence detection is often paired with these chiral separations to enhance sensitivity. idosi.org
Another approach involves derivatization with a chiral agent, such as (-)-menthyl chloroformate, followed by separation on a conventional reversed-phase column. nih.gov Reversed-phase HPLC methods using C18 columns are also common for both achiral and chiral separations. researchgate.netdntb.gov.ua
Table 1: Examples of HPLC Methods for Diacetolol Analysis
| Analytical Goal | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Stereoselective analysis of Diacetolol enantiomers | Chirobiotic T (Teicoplanin CSP) | Methanol - glacial acetic acid - triethylamine (B128534) (100:0.025:0.050, v/v/v) | Fluorescence (Ex: 333 nm, Em: 470 nm) | idosi.org |
| Simultaneous quantification of acebutolol and Diacetolol enantiomers in plasma and urine | Not specified, stereospecific method | Not specified | Not specified | nih.gov |
| Simultaneous identification of 13 beta-blockers, including Diacetolol, in human plasma | Hypurity C18 (5 µm, 250 mm x 4.6 mm) | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.8) | UV (220 nm) | researchgate.net |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of Diacetolol, making it the method of choice for bioanalytical applications requiring low detection limits. scispace.com This technique is frequently used for the enantioselective determination of Diacetolol in biological matrices like human plasma. nih.govchemsrc.comaablocks.com
The methodology often involves sample preparation using supported liquid extraction (SLE) or solid-phase extraction (SPE) to remove interferences from the matrix before injection into the LC-MS/MS system. oup.comsemanticscholar.org Chiral separation is typically achieved using a chiral stationary phase, such as one based on cellobiohydrolase. aablocks.comoup.com
In the mass spectrometer, electrospray ionization (ESI) in the positive mode is commonly used, as Diacetolol readily forms protonated molecules [M+H]⁺. semanticscholar.org The system is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard, ensuring high specificity and accurate quantification. mdpi.com High-resolution mass spectrometry (HRMS) with analyzers like Orbitrap has also been applied for the screening and quantification of Diacetolol among other beta-blockers in complex samples. semanticscholar.orgnih.gov
Table 2: LC-MS/MS Parameters for Enantioselective Analysis of Diacetolol
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Supported Liquid Extraction (SLE) | semanticscholar.org |
| Chromatography | LC with cellobiohydrolase chiral stationary phase | aablocks.comoup.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | semanticscholar.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Application | Simultaneous determination of acebutolol and Diacetolol enantiomers in human plasma | aablocks.comsemanticscholar.org |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Electrochemical Methods for Analysis
While chromatography is dominant, spectroscopic and electrochemical methods provide alternative or complementary approaches for the determination of Diacetolol, often in pharmaceutical formulations. These methods are typically based on the chemical reactivity of the functional groups within the molecule.
Spectrophotometric methods for the analysis of the parent compound, acebutolol hydrochloride, have been developed, and their principles can be extended to Diacetolol. These techniques are often based on charge-transfer reactions or oxidation-reduction reactions. capes.gov.brtandfonline.com
One method involves the oxidation of the drug by an excess of cerium(IV) in an acidic medium. The concentration is determined by measuring the decrease in absorbance of the yellow cerium(IV) ions at 320 nm. researchgate.net Another approach is based on the formation of colored charge-transfer complexes between the drug (as an electron donor) and a π-acceptor like p-chloranilic acid (p-CA) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). capes.gov.brtandfonline.com The intensity of the resulting colored product is measured and correlated to the drug concentration. capes.gov.br First-derivative spectrophotometry has also been used to resolve the drug from its degradation products. nih.govcapes.gov.br
Table 3: Spectrophotometric Methods Investigated for Acebutolol/Diacetolol
| Principle | Reagent | Wavelength (nm) | Reference |
|---|---|---|---|
| Oxidation-Reduction | Cerium(IV) | 320 (measure decrease) | researchgate.net |
| Charge-Transfer Complex | p-Chloranilic acid (p-CA) | Not Specified | capes.gov.brtandfonline.com |
| Charge-Transfer Complex | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Not Specified | capes.gov.brtandfonline.com |
Spectrofluorimetry offers higher sensitivity than spectrophotometry. A notable method developed for acebutolol hydrochloride, and applicable to Diacetolol, is based on its oxidation by cerium(IV) in an acidic medium. scispace.com In this reaction, the non-fluorescent cerium(IV) is reduced to the fluorescent cerous(III) ion. The intensity of the resulting fluorescence is measured at an emission wavelength of 363 nm after excitation at 250 nm. researchgate.net This fluorescence intensity is directly proportional to the concentration of the drug. researchgate.net The method has been successfully applied to determine the drug in pharmaceutical preparations. scispace.com
Principle : Oxidation of the drug with Ce(IV) to produce fluorescent Ce(III). researchgate.net
Excitation Wavelength : 250 nm. researchgate.net
Emission Wavelength : 363 nm. researchgate.net
Linear Range (for Acebutolol HCl) : 0.25-2.5 µg/mL. researchgate.net
Electrochemical methods, particularly voltammetry, provide a rapid and sensitive means for the determination of electroactive compounds like Diacetolol. The voltammetric behavior of its parent drug, acebutolol, has been studied, indicating that the carbonyl group is electrochemically active and can be reduced. nih.gov The hydrolysis of acebutolol to form an arylamine, a process that also relates to the structure of Diacetolol, yields a moiety that can be electrochemically oxidized. mdpi.com
A highly sensitive square-wave adsorptive stripping voltammetry (SW-AdSV) method has been developed for acebutolol using a hanging mercury drop electrode (HMDE). nih.gov The method involves a preconcentration step where the analyte is adsorbed onto the electrode surface, followed by a rapid potential scan to measure the reduction current. This approach has demonstrated a very low limit of detection. nih.gov Other studies have investigated the electrocatalytic oxidation of acebutolol at modified glassy carbon electrodes, a technique that could also be adapted for Diacetolol. scispace.com
Table 4: Voltammetric Method Parameters for Acebutolol/Diacetolol Analysis
| Technique | Working Electrode | Principle | pH | Reference |
|---|---|---|---|---|
| Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV) | Hanging Mercury Drop Electrode (HMDE) | Adsorptive preconcentration followed by cathodic reduction of the carbonyl group. | 7.5 (Britton-Robinson buffer) | nih.gov |
| Cyclic & Differential Pulse Voltammetry | Graphene Film Modified Glassy Carbon Electrode (GF-GCE) | Electrocatalytic oxidation. | Physiological pH | scispace.com |
| Linear Sweep Voltammetry (LSV) | Glassy Carbon Electrode (GCE) | Investigating oxidation potential to predict metabolic pathways. | Not Applicable (organic solvent) | mdpi.com |
Spectrofluorimetry
Method Validation and Development Standards in Research (e.g., ICH Guidelines)
The validation of analytical procedures is a critical component of pharmaceutical research and development, ensuring that the methods used are reliable, reproducible, and fit for their intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures, which are widely adopted in the pharmaceutical industry. europa.euich.orgeuropa.eu These guidelines outline the necessary validation characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). europa.euich.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Diacetolol hydrochloride. nih.govresearchgate.netscispace.com The development and validation of HPLC methods for this compound adhere to ICH Q2(R1) and the more recent Q2(R2) guidelines. europa.eueuropa.eunih.gov
Key Validation Parameters for HPLC Methods:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For this compound, this involves demonstrating that the chromatographic peak for the analyte is free from interference from other compounds. nih.gov
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org For instance, a validated HPLC method for acebutolol, the parent drug of this compound, demonstrated linearity in the concentration range of 50–250 μg/mL. nih.govresearchgate.net
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). ich.org In a study validating an HPLC method for acebutolol, the relative standard deviation (% RSD) for inter-day and intra-day precision was found to be within acceptable limits. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dntb.gov.ua For an HPLC method for a related beta-blocker, betaxolol, the LOD and LOQ were determined to be 5.46 and 16.54 μg/mL, respectively. dntb.gov.ua A highly sensitive method for the analysis of various β-blockers, including Diacetolol, reported LODs in the range of 0.2–1.5 μg kg⁻¹ and LOQs in the range of 0.5–5.0 μg kg⁻¹. nih.govsemanticscholar.orgmdpi.com
The following interactive table summarizes the validation parameters for a typical HPLC method used in the analysis of a related compound, which serves as an illustrative example of the standards applied in this compound research.
| Validation Parameter | Typical Acceptance Criteria (as per ICH guidelines) | Example Finding for a Related Compound (Acebutolol) |
| Specificity | No interference at the retention time of the analyte peak. | The developed LC method was found to be specific for each peak with respect to peak purity data. nih.gov |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | A correlation coefficient (r) of 0.998 was achieved. nih.gov |
| Accuracy (% Recovery) | Typically 98-102% | Percent recovery was in the range of 101.07% – 101.58%. nih.gov |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2% | Intra-day % RSD: 0.12%–1.03%; Inter-day % RSD: 0.73%–1.88%. nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 13.44 μg/mL. nih.gov |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 40.74 μg/mL. nih.gov |
Characterization of Metabolites and Degradation Products using Advanced Techniques
The identification and characterization of metabolites and degradation products of this compound are essential for a complete understanding of its biological fate and stability profile. Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, are indispensable in this endeavor.
Diacetolol itself is the major metabolite of acebutolol, formed through first-pass metabolism primarily by the cytochrome P450 enzyme CYP2D6. nih.govsemanticscholar.org Further metabolism and degradation can lead to a variety of other products.
Advanced Analytical Techniques for Characterization:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is widely used for the separation, identification, and quantification of this compound and its related substances. nih.govresearchgate.net LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of trace-level metabolites and degradation products in complex matrices. researchgate.net The fragmentation patterns obtained from MS/MS analysis are crucial for structural elucidation. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole-Orbitrap HRMS offer exceptional mass accuracy, enabling the determination of the elemental composition of unknown compounds. nih.govsemanticscholar.org This is particularly valuable for identifying novel metabolites and degradation products. In a study analyzing various β-blockers, an unknown compound with the same molecular mass as Diacetolol but a different retention time was detected using HPLC-Q-Orbitrap HRMS, highlighting the technique's ability to uncover isomeric structures. semanticscholar.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and HSQC, provides detailed structural information about molecules. nih.gov While less common for routine quantitative analysis in this context, NMR is invaluable for the definitive structural confirmation of isolated metabolites and degradation products. nih.govrsc.org
Forced degradation studies are often conducted to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal) as recommended by ICH guidelines. researchgate.net The resulting degradation products are then characterized using techniques like LC-MS/MS. A study on acebutolol identified four major degradation products under different stress conditions, and their structures were elucidated using their fragmentation patterns from LC-MS/MS and MSn analysis. researchgate.net
The following table presents a hypothetical summary of degradation products that could be identified for a compound like this compound, based on findings for its parent compound, acebutolol.
| Degradation Condition | Potential Degradation Product | Analytical Technique for Characterization | Key Findings |
| Acid Hydrolysis | DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone | LC-MS/MS | Characterized based on m/z and fragmentation pattern. researchgate.net |
| Alkaline Hydrolysis | DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone | LC-MS/MS | Characterized based on m/z and fragmentation pattern. researchgate.net |
| Photolytic Degradation | DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide | LC-MS/MS | Characterized based on m/z and fragmentation pattern. researchgate.net |
| Photolytic Degradation | DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone | LC-MS/MS | Characterized based on m/z and fragmentation pattern. researchgate.net |
Structure Activity Relationship Sar and Computational Studies
Molecular Basis of Beta-Adrenoceptor Selectivity and Intrinsic Sympathomimetic Activity
Diacetolol (B1670378) exhibits a greater cardioselectivity, specifically for β1-adrenoceptors, compared to its parent compound, acebutolol (B1665407). nih.govkup.at This heightened selectivity is a key feature of its pharmacological action. The molecular structure of diacetolol, particularly the substituents on the aromatic ring, is thought to be responsible for this preference for β1-receptors, which are predominantly located in the heart, over β2-receptors found in tissues like the bronchi. nih.govpatsnap.com
The compound also possesses a weak intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate the beta-adrenergic receptors it blocks. nih.govpatsnap.com This partial agonist activity is attributed to the specific molecular configuration of the drug, which allows it to mimic the effects of natural catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to a limited extent. kup.atpatsnap.com This ISA can be beneficial in certain clinical scenarios as it may help to avoid profound bradycardia or other adverse effects associated with complete beta-blockade. patsnap.com In experimental models, diacetolol has demonstrated beta-adrenoceptor blocking properties and ISA similar to acebutolol. nih.gov
| Property | Observation for Diacetolol | Source(s) |
| Beta-Adrenoceptor Selectivity | Greater cardioselectivity (β1-selectivity) than acebutolol. | nih.govkup.at |
| Intrinsic Sympathomimetic Activity (ISA) | Possesses weak ISA. | nih.govpatsnap.com |
In Silico Modeling and Simulation Approaches
Computational methods are invaluable tools for elucidating the interactions between diacetolol and its biological targets at a molecular level. semanticscholar.orgnih.gov These in silico approaches provide insights that complement experimental data.
Docking studies are computational simulations that predict the preferred orientation of a molecule when bound to a receptor. For diacetolol, these techniques can model its interaction with the binding pocket of β1-adrenoceptors, helping to visualize the key molecular interactions responsible for its blocking activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov A pharmacophore model for a β1-selective antagonist like diacetolol would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a positively ionizable group, which correspond to the key interaction points within the receptor's binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or metabolic fate. semanticscholar.orgnih.gov For diacetolol and related beta-blockers, QSAR studies can help to quantify the structural features that contribute to β1-selectivity and ISA. QSMR models can predict the metabolic pathways of these compounds, including the conversion of acebutolol to diacetolol. semanticscholar.org
Molecular dynamics (MD) simulations provide a dynamic view of the drug-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. mdpi.com These simulations can help to validate the binding modes predicted by docking studies. semanticscholar.org
For a more detailed and accurate understanding of the electronic interactions, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods can be employed. wikipedia.org These methods treat the most critical part of the system (e.g., the ligand and the immediate binding site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. wikipedia.org This approach allows for the study of reaction mechanisms, such as enzyme catalysis, with greater accuracy. wikipedia.org
Quantitative Structure-Activity/Metabolism Relationships (QSAR/QSMR)
Enzyme Inhibition Studies (e.g., Cytochrome P450 Interactions)
The metabolism of many drugs, including beta-blockers, is mediated by the cytochrome P450 (CYP) family of enzymes. mdpi.com Studies have shown that the formation of diacetolol from acebutolol involves CYP2D6. semanticscholar.orgnih.gov
In vitro studies using human liver microsomes have indicated that diacetolol itself can be formed through hydrolysis by carboxylesterase 2 (CES2) and subsequent acetylation. researchgate.net Further investigations have also suggested the involvement of CYP2C19 in the metabolism of acetolol, a hydrolytic metabolite of acebutolol. researchgate.net Understanding the interactions of diacetolol with CYP enzymes is important for predicting potential drug-drug interactions. For instance, some studies have noted that diacetolol has a low affinity for certain P450 enzymes. biosynth.com
| Enzyme | Role in Relation to Diacetolol/Precursors | Source(s) |
| CYP2D6 | Involved in the first-pass metabolism of acebutolol to form diacetolol. | semanticscholar.orgnih.gov |
| Carboxylesterase 2 (CES2) | Involved in the hydrolysis step that can lead to the formation of diacetolol. | researchgate.net |
| CYP2C19 | Implicated in the metabolism of acetolol, a related metabolite. | researchgate.net |
Emerging Research Perspectives
Diacetolol (B1670378) as an Experimental Probe in Drug-Biological Membrane Interaction Studies
Diacetolol hydrochloride, a major metabolite of the beta-blocker acebutolol (B1665407), serves as a significant compound for research into how drugs interact with biological membranes. nih.gov The pharmacokinetic and pharmacodynamic activities of drugs are frequently linked to their interactions with these membranes. nih.govresearchgate.net Diacetolol's parent compound, acebutolol, has been used in studies with model lipid membranes to characterize these interactions at a molecular level. nih.govresearchgate.net
Research using model systems, such as palmitoyloleoylphosphatidylcholine (POPC) vesicles, has shown that beta-blockers like acebutolol can insert themselves into the lipid bilayer at the level of the glycerol (B35011) backbone. nih.govresearchgate.net This interaction can cause the lipid bilayer to become more rigid. nih.gov Techniques such as Time-Dependent Fluorescence Shift (TDFS), Generalized Polarization (GP), and molecular dynamics (MD) simulations are employed to study these effects. nih.govresearchgate.net Understanding how compounds like diacetolol and its parent drug interact with and alter membrane properties is crucial for predicting a drug's behavior in the body and for designing new therapeutic agents with improved membrane permeability. rsc.org
Prodrug Design Principles and Their Relevance within Beta-Blocker Research
Prodrug design is a key strategy in medicinal chemistry to enhance the properties of a drug, such as its absorption, distribution, and metabolism. ajrconline.orgjiwaji.edu A prodrug is an inactive or less active compound that is converted into the active drug within the body. jiwaji.edu While diacetolol is a metabolite of acebutolol rather than a designed prodrug, its formation through hydrolysis in the liver illustrates the principle of biotransformation, which is central to prodrug design. mdpi.comresearchgate.net
The study of beta-blocker metabolism provides valuable insights for creating new prodrugs. For instance, modifying a beta-blocker to make it more lipophilic (fat-soluble) can improve its absorption. ajrconline.org An example is creating a hemisuccinate ester of propranolol (B1214883) to block its rapid first-pass metabolism, which resulted in an eight-fold increase in its plasma levels. ajrconline.org The primary goals of designing prodrugs for beta-blockers and other medications are outlined in the table below.
| Prodrug Design Objective | Desired Outcome | Example Strategy |
| Pharmaceutical Objectives | Improve solubility and chemical stability. | Attachment of a water-soluble group like glucuronic acid. nih.gov |
| Pharmacokinetic Objectives | Enhance absorption and organ-selective delivery while decreasing presystemic metabolism. | Esterification to increase lipophilicity or attachment of a targeting moiety. ajrconline.orgjiwaji.edu |
| Pharmacodynamic Objectives | Reduce toxicity and improve the therapeutic index. | Designing a bioprecursor that is activated at the target site. jiwaji.edu |
Mechanistic Investigations of Cardiotoxicity in Preclinical Models
Preclinical studies are essential for understanding the potential cardiotoxicity of drugs before they are tested in humans. Drug-induced cardiotoxicity is a significant reason for the failure of drug candidates and market withdrawals. openaccesspub.org These investigations use various models to determine the cellular and molecular mechanisms of potential cardiac damage. nih.govnih.gov
For beta-blockers and other cardiovascular drugs, these studies often focus on effects on cardiac electrophysiology, contractility, mitochondrial function, and cellular signaling. nih.gov A variety of preclinical models are available, each with its own strengths and weaknesses. nih.gov Rodent models, for instance, have been extensively used to study the cardiotoxicity of various drugs. iiarjournals.orgiiarjournals.org However, physiological differences between animals and humans can limit the direct applicability of these findings. mdpi.com
More advanced in vitro models are becoming increasingly important. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a revolutionary tool because they can replicate human cardiac function and even be patient-specific, allowing for more accurate predictions of drug responses in humans. iiarjournals.orgamegroups.orgmdpi.comahajournals.org These cells can be used to test for drug-induced arrhythmias and other cardiac dysfunctions at an early stage. amegroups.orgahajournals.orgmetrionbiosciences.com
| Preclinical Model Type | Examples | Key Applications in Cardiotoxicity Studies |
| Cultured Cell Models | Rodent-derived cardiomyocytes, Human cardiovascular cell lines (e.g., hiPSC-CMs). nih.gov | Studying mechanisms of toxicity like oxidative stress, impaired metabolism, and effects on electrophysiology. nih.govmetrionbiosciences.com |
| Animal Models | Rodents (rats, mice), Zebrafish, Rabbits, Dogs. iiarjournals.orgiiarjournals.org | Investigating systemic effects, chronic toxicity, and cardiotoxic effects in a whole-organism context. iiarjournals.orgiiarjournals.org |
| 3D In Vitro Systems | Organoids, Microtissues. nih.goviiarjournals.org | Modeling complex cell-to-cell interactions and providing a more physiologically relevant environment than 2D cultures. nih.goviiarjournals.org |
Future Directions in Diacetolol Research and Development
The unique pharmacological properties of certain beta-blockers, including partial agonist activity (also known as intrinsic sympathomimetic activity or ISA), suggest potential for new therapeutic uses. cvpharmacology.comtandfonline.com Diacetolol is known to have partial agonist activity, similar to its parent compound acebutolol. nih.govuobaghdad.edu.iq This characteristic means that while it blocks the effects of high levels of catecholamines, it can provide a low level of stimulation to the beta-receptor. cambridge.org This could be advantageous in conditions where complete blockade of beta-receptors might be undesirable. revespcardiol.org
Research into beta-blockers has expanded beyond their traditional cardiovascular roles. For example, their effects on the central nervous system have led to investigations into their use for anxiety and migraine. rsc.org Furthermore, some beta-blockers have been studied for their potential in cancer therapy, where they might reduce cardiotoxicity induced by other treatments or even have direct anti-tumor effects. ahajournals.orgfrontiersin.org Exploring the specific effects of diacetolol's partial agonism could uncover novel applications where nuanced beta-receptor modulation is beneficial.
The future of drug development hinges on advanced preclinical strategies that can more accurately predict human responses and identify potential issues early. biopharminternational.com This involves moving beyond traditional methods to more integrated and human-relevant systems. mdpi.comfrontiersin.org
Key advanced strategies include:
High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of a compound against a vast array of biological targets. mdpi.com This can help identify not only the primary mechanism of action but also any off-target effects that could lead to toxicity or provide opportunities for new therapeutic uses.
Human-Relevant In Vitro Models: The use of hiPSC-CMs is a significant advancement. mdpi.com These cells provide a human-specific model for assessing cardiac function and toxicity, bridging the gap between animal models and clinical trials. amegroups.orgmdpi.commdpi.com They can be used to create patient-specific disease models to test drug efficacy and toxicity in the context of specific genetic backgrounds. amegroups.orgahajournals.org
Advanced Analytical Techniques: Modern methods like Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) are indispensable for detailed characterization of a drug candidate's identity, purity, and stability, as well as for monitoring its behavior in biological systems. biotech-spain.com
Investing in these advanced preclinical characterization methods can improve the selection of drug candidates, reduce failure rates in clinical trials, and ultimately accelerate the delivery of safe and effective medicines. biopharminternational.combiotech-spain.com
The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery and development. pharmalex.comnashbio.com This multi-omics approach provides a holistic, systems-level view of how a drug like diacetolol affects biological processes. nih.govmdpi.com
By combining these different layers of biological data, researchers can:
Identify Novel Drug Targets: Integrating genomic and transcriptomic data can reveal how genetic variations influence gene expression, helping to identify new therapeutic targets. nashbio.comnih.gov
Uncover Mechanisms of Action: Combining transcriptomic and proteomic data can show the correlation between gene expression and protein levels, providing a more complete picture of a drug's effects. nih.gov Pharmacoproteomics, for instance, can reveal the complete set of proteins a drug interacts with in a cell. univ-amu.fr
Develop Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to a drug or their risk of adverse effects, paving the way for personalized medicine. nashbio.com
Enhance Pharmacogenetic Studies: Understanding how genetic variations in drug-metabolizing enzymes, like the cytochrome P450 family, affect a drug's efficacy and safety is crucial. walshmedicalmedia.comnih.gov Integrating genomic data with pharmacokinetic and pharmacodynamic data can lead to more precise dosing recommendations.
This integrated approach helps to bridge the gap from genotype to phenotype, providing deeper insights into complex biological systems and accelerating the development of new therapies. pharmalex.comnih.gov
Q & A
Q. What is the metabolic pathway of Acebutolol leading to Diacetolol hydrochloride formation, and how does this impact pharmacokinetic studies?
this compound is the primary active metabolite of Acebutolol, formed via hydrolysis of the parent drug's amide group to produce acetolol, followed by acetylation of the resulting amine group . Researchers should employ in vivo or in vitro metabolic assays (e.g., liver microsomes or plasma stability studies) to quantify conversion rates. Pharmacokinetic studies must account for Diacetolol’s longer half-life (8–12 hours vs. Acebutolol’s 3–4 hours) and renal excretion, requiring timed plasma sampling and LC-MS/MS analysis to differentiate parent and metabolite concentrations .
Q. What are the pharmacological properties of this compound compared to Acebutolol?
Diacetolol retains β1-adrenergic receptor selectivity and partial agonism but lacks Acebutolol’s membrane-stabilizing activity . To assess these properties, researchers should perform in vitro receptor binding assays using radiolabeled ligands (e.g., CGP-12177) on isolated cardiomyocytes or transfected cell lines. Functional assays (e.g., cAMP modulation) can quantify partial agonism, while electrophysiological studies evaluate antiarrhythmic effects .
Q. How does this compound’s extended half-life influence dosing regimens in preclinical models?
Due to its prolonged half-life, Diacetolol requires less frequent dosing than Acebutolol in animal studies. Researchers should design pharmacokinetic/pharmacodynamic (PK/PD) models using serial blood sampling and non-compartmental analysis. Chronic toxicity studies must monitor renal function, as Diacetolol is excreted unchanged in urine .
Advanced Research Questions
Q. What analytical methods are recommended for detecting this compound and its isomers in complex biological matrices?
High-performance liquid chromatography coupled with quadrupole orbitrap high-resolution mass spectrometry (HPLC-Q-Orbitrap HRMS) is optimal for resolving Diacetolol isomers (e.g., structural variants detected in milk powder studies). Method validation should include spike-recovery experiments in plasma/urine, with a limit of detection (LOD) ≤1 ng/mL. Chromatographic separation using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) enhances isomer resolution .
Q. How can molecular dynamics (MD) simulations elucidate Diacetolol’s interaction with cyclin-dependent kinase 2 (CCNA2)?
MD simulations (e.g., 100-ns trajectories) can assess binding stability and hydrogen-bond occupancy rates between Diacetolol and CCNA2. Researchers should analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to identify stable binding conformations. Weak hydrogen bonding (e.g., <25% occupancy) may explain inconsistent in vitro efficacy, necessitating mutagenesis studies to validate binding residues .
Q. How should researchers address contradictions in pharmacokinetic data when Diacetolol is co-administered with metabolic inhibitors like orlistat?
Orlistat inhibits hydrolytic enzymes, reducing Acebutolol-to-Diacetolol conversion by 47% and altering AUC ratios . To resolve discrepancies, use in vitro inhibition assays (e.g., human liver microsomes with orlistat) alongside in vivo crossover studies. Population pharmacokinetic modeling can identify covariates (e.g., CYP2C19 genotype) affecting inter-individual variability.
Q. What experimental designs are suitable for studying Diacetolol’s antiarrhythmic effects in adrenergic signaling pathways?
Use Langendorff-perfused heart models or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to simulate adrenergic stress (e.g., isoproterenol challenge). Measure action potential duration (APD) and calcium transients via patch-clamp or fluorescence imaging. Pathway analysis (e.g., KEGG hsa04261) can link β-blockade to downstream effectors like cAMP/PKA .
Methodological Guidance for Data Analysis
Q. How to statistically analyze co-administration effects on Diacetolol’s pharmacokinetics?
Apply mixed-effects modeling (e.g., NONMEM) to account for repeated measures and covariates (e.g., renal function). Bootstrap validation (1,000 replicates) ensures robustness. For significant interactions (e.g., orlistat’s 43% increase in Acebutolol AUC), calculate 90% confidence intervals for geometric mean ratios .
Q. What validation criteria are critical for Diacetolol quantification methods in regulatory studies?
Follow ICH M10 guidelines: linearity (r² ≥0.99), precision (CV ≤15%), accuracy (85–115%), and matrix effect evaluation (≤20% signal suppression/enhancement). Include stability tests (freeze-thaw, benchtop, long-term) and cross-validate with certified reference materials (e.g., LGC Standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
